Product packaging for Esmirtazapine(Cat. No.:CAS No. 61337-87-9)

Esmirtazapine

Cat. No.: B1671255
CAS No.: 61337-87-9
M. Wt: 265.35 g/mol
InChI Key: RONZAEMNMFQXRA-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esmirtazapine (SCH 900265, Org 50,081) is the (S)-(+)-enantiomer of the tetracyclic antidepressant mirtazapine, developed as an investigational agent for chronic primary insomnia and vasomotor symptoms associated with menopause . Its primary research value lies in its potent inverse agonist activity at the histamine H1 receptor and 5-HT2A serotonin receptor, coupled with antagonist activity at α2-adrenergic receptors . This distinct pharmacological profile suppresses wake-generating systems, positioning this compound as a compelling compound for investigating non-GABAergic sleep mechanisms and differentiating its effects from classical benzodiazepine receptor agonists . Clinical studies have demonstrated that this compound at doses of 1.5 mg to 4.5 mg significantly improves key sleep parameters, including increased total sleep time, reduced sleep latency, and decreased wake time after sleep onset . A notable feature of this compound is its shorter elimination half-life of approximately 10 hours, compared to the 20-40 hour half-life of racemic mirtazapine, making it a particularly interesting tool for researching the kinetics of next-day residual effects . Long-term (6-month) clinical trials indicated that the compound was generally well-tolerated, with no evidence of rebound insomnia or withdrawal symptoms upon abrupt discontinuation . Although internal clinical development for pharmaceutical use was terminated in 2010 , this compound remains a highly relevant and pure reference standard for neuroscientists and pharmacologists exploring the roles of specific monoaminergic receptors in sleep regulation, mood, and related neuropsychiatric conditions. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3 B1671255 Esmirtazapine CAS No. 61337-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZAEMNMFQXRA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001029320
Record name (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
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Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in methanol and chloroform mg/mL (20 °C)
Record name Esmirtazapine
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CAS No.

61337-87-9
Record name Esmirtazapine
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Record name Esmirtazapine [INN]
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Record name Esmirtazapine
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Record name (S)-1,2,3,4,10,14b-Hexahydro-2-methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine
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Record name (S)-1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
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Record name ESMIRTAZAPINE
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Pharmacological Profile and Mechanism of Action of Esmirtazapine

Receptor Binding and Functional Antagonism Research

Research into esmirtazapine's receptor interactions has identified its high affinity for several receptors, contributing to its observed effects.

Histamine (B1213489) H1 Receptor Inverse Agonism

This compound is a potent histamine H1 receptor inverse agonist. nih.govdrugbank.com This action reduces the activity of the H1 receptor, which is known to play a role in wakefulness and arousal. nih.govijbcp.com The high affinity for the H1 receptor is considered a key contributor to this compound's sedative and sleep-promoting properties. nih.gov Studies have indicated that H1 receptor occupancy by this compound correlates with its sedative effects.

Serotonin (B10506) 5-HT2 Receptor Inverse Agonism

This compound also exhibits inverse agonist activity at serotonin 5-HT2 receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.govdrugbank.comijbcp.comwikipedia.org Antagonism or inverse agonism at the 5-HT2A receptor is thought to enhance slow-wave sleep and reduce nocturnal awakenings, contributing to improved sleep maintenance. nih.govresearchgate.net The antagonism of 5-HT2C receptors may also play a role in mood regulation and reduced anxiety. wikipedia.org

Alpha-2 Adrenergic Receptor Antagonism and Neurotransmitter Release Modulation

This compound acts as an antagonist at alpha-2 adrenergic receptors. nih.govdrugbank.comwikipedia.org These receptors function as autoreceptors and heteroreceptors that regulate the release of norepinephrine (B1679862) and serotonin. nih.govwikipedia.orgnih.govresearchgate.net By blocking presynaptic alpha-2 adrenergic autoreceptors, this compound disinhibits the release of norepinephrine. nih.govwikipedia.org Furthermore, by blocking alpha-2 heteroreceptors located on serotonin terminals, it enhances serotonin release. nih.govnih.govresearchgate.net This modulation of noradrenergic and serotonergic neurotransmission is a significant aspect of its pharmacological action. nih.govwikipedia.orgnih.gov

Comparative Receptor Affinity and Selectivity with Racemic Mirtazapine (B1677164)

A comparative overview of receptor affinities can be summarized as follows:

ReceptorThis compound AffinityMirtazapine AffinityFunctional Impact
Histamine H1High inverse agonismHigh inverse agonismSedation, sleep promotion
Serotonin 5-HT2AHigh antagonismModerate antagonismMood regulation, reduced anxiety, enhanced slow-wave sleep
Serotonin 5-HT2CInverse agonismPotent inverse agonismMood regulation, reduced anxiety
Serotonin 5-HT3Low affinityPotent antagonismReduced nausea (compared to mirtazapine)
Alpha-2 AdrenergicModerate antagonismStrong antagonismNorepinephrine and serotonin release enhancement
MuscarinicLow affinityNot specifiedReduced anticholinergic side effects

Note: Affinity descriptions (High, Moderate, Low, Strong, Potent) are relative based on available research findings. Functional impact is based on receptor pharmacology.

Neurobiological Underpinnings of this compound's Pharmacological Effects

The neurobiological effects of this compound are a direct consequence of its receptor interactions. The potent inverse agonism at the H1 receptor leads to decreased histamine-mediated arousal, promoting sedation and facilitating sleep onset and maintenance. nih.govijbcp.com Antagonism at 5-HT2A receptors further contributes to improved sleep architecture by increasing slow-wave sleep. nih.govresearchgate.net The blockade of presynaptic alpha-2 adrenergic receptors enhances the release of norepinephrine and serotonin, neurotransmitters implicated in mood regulation and the stress response. nih.govwikipedia.orgnih.govresearchgate.net This combined action on multiple neurotransmitter systems underlies the potential therapeutic effects of this compound.

Pharmacokinetic and Metabolic Characteristics of Esmirtazapine

Enantiomer-Specific Pharmacokinetic Profiling

Studies have highlighted the differences in pharmacokinetic properties between the enantiomers of mirtazapine (B1677164), with a specific focus on the S-(+)-enantiomer, esmirtazapine. wikipedia.orgaasm.orgmdpi.com

Absorption and Distribution Kinetics Research

While detailed, standalone research specifically on the absorption and distribution kinetics solely of this compound is not extensively detailed in the provided search results, information regarding the racemic mixture, mirtazapine, offers some context. Mirtazapine is rapidly and well absorbed from the gastrointestinal tract after oral administration, with peak plasma concentrations typically reached within about 2 hours. nih.govnih.gov Food has a minor effect on the rate but not the extent of absorption of mirtazapine. nih.govnih.gov Mirtazapine binds to plasma proteins at a rate of approximately 85%. nih.govwikipedia.org Given that this compound is an enantiomer of mirtazapine, it is likely to share some of these general absorption and distribution characteristics, although enantiomer-specific differences may exist. A method using chiral capillary zone electrophoresis has been developed for the simultaneous enantioselective separation and determination of mirtazapine and its metabolites in human plasma, which can be applied to enantioselective pharmacokinetic studies. mdpi.com

Elimination Half-life Delineation and Implications for Clinical Application

A notable characteristic of this compound is its elimination half-life. This compound has a shorter half-life of around 10 hours compared to the R-(-)-enantiomer and the racemic mixture of mirtazapine, which have half-lives of approximately 18 hours and 20-40 hours, respectively. wikipedia.orgaasm.orgnih.govaasm.orgresearchgate.net This shorter half-life of this compound has been suggested as a potential factor in reducing the risk of next-day residual sedative effects, a consideration in its development for conditions like insomnia. wikipedia.orgaasm.orgaasm.org However, it has also been noted that the long elimination half-life (>20 hours) of this compound could raise the issue of residual daytime drowsiness and driving impairment. nih.gov

Here is a table comparing the approximate half-lives:

CompoundApproximate Half-life
This compound (S-(+))10 hours
R-(-)-mirtazapine18 hours
Racemic Mirtazapine20-40 hours

Metabolic Pathways and Biotransformation Studies

This compound is primarily metabolized in the liver. wikipedia.orgiiab.meresearchgate.net The main enzyme involved in the metabolism of this compound is cytochrome P450 (CYP) 2D6. wikipedia.orgiiab.menih.govresearchgate.netdrugbank.com this compound is preferentially metabolized into an 8-hydroxy glucuronide. ncats.ioncats.io For racemic mirtazapine, in vitro studies using liver microsomes have shown that CYP2D6 is the major contributor to 8-hydroxylation, while CYP3A4 and CYP3A5 are involved in N-demethylation. nih.gov CYP1A2 is considered a minor contributor to mirtazapine 8-hydroxylation. nih.gov The unconjugated desmethyl metabolite of mirtazapine is considered less pharmacologically active than the parent compound. psu.edu

Influence of Genetic Polymorphisms on this compound Pharmacokinetics

Genetic variations, particularly in cytochrome P450 enzymes, can significantly influence the pharmacokinetics of drugs.

Investigation of Cytochrome P450 Enzyme Involvement (e.g., CYP2D6)

Research has specifically investigated the role of cytochrome P450 enzymes, particularly CYP2D6, in the metabolism of this compound. This compound is a substrate of CYP2D6. researchgate.netdrugbank.com Studies have confirmed that CYP2D6 polymorphism has a significant effect on the exposure and clearance of this compound. nih.govresearchgate.netresearchgate.net

Variability in Clearance Associated with Genetic Polymorphic Expression

Genetic polymorphism in the CYP2D6 enzyme leads to different metabolizer phenotypes, ranging from poor metabolizers (PMs) with little to no enzyme activity to ultrarapid metabolizers (UMs) with increased activity. nih.gov This variability in CYP2D6 activity directly impacts the clearance of this compound. Studies have shown that the clearance of this compound is lower in poor metabolizers compared to extensive metabolizers. nih.gov Specifically, poor metabolizers of CYP2D6 have approximately doubled exposure to this compound compared to extensive metabolizers. researchgate.netresearchgate.net The area under the concentration-time curve (AUC) for S-(+)-mirtazapine (this compound) is reported to be 79% larger in poor metabolizers than in extensive metabolizers, with a corresponding longer half-life in PMs. nih.govaasm.org Population pharmacokinetic analysis has shown that clearance values vary based on CYP2D6 metabolizer status, with lower clearance observed in PMs and intermediate metabolizers (IMs) compared to extensive metabolizers (EMs) and ultrarapid metabolizers (UMs). researchgate.net For instance, one study reported clearance values of 97 L/h for UMs, 70.6 L/h for IMs, and 57.4 L/h for PMs. researchgate.net

Here is a table illustrating the impact of CYP2D6 phenotype on this compound exposure and clearance:

CYP2D6 PhenotypeRelative Exposure (vs. EMs)ClearanceAUC (vs. EMs)
Poor Metabolizers (PM)Approximately double researchgate.netresearchgate.netLower nih.gov79% larger nih.govaasm.org
Intermediate Metabolizers (IM)-Lower (vs. EMs/UMs) researchgate.net-
Extensive Metabolizers (EM)-Reference researchgate.netReference nih.govaasm.org
Ultrarapid Metabolizers (UM)-Higher (vs. PMs/IMs) researchgate.net-

This variability in clearance associated with CYP2D6 genetic polymorphism highlights the potential for inter-individual differences in this compound exposure, which could have implications for its effects. nih.govresearchgate.net

Preclinical Investigations of Esmirtazapine

In Vivo Pharmacological Model Characterization

In vivo studies using animal models are crucial for evaluating the potential efficacy of a compound in a living system. These models can help characterize the effects of a drug on specific behaviors and physiological processes relevant to target conditions.

Assessment of Sleep-Promoting Efficacy in Animal Models

Given its development for insomnia, preclinical studies likely investigated esmirtazapine's effects on sleep parameters in animal models. Mirtazapine (B1677164), the racemic mixture containing this compound, has demonstrated sleep-promoting properties in preclinical models researchgate.netresearchgate.net. These effects are thought to be mediated primarily through high-affinity binding at 5-HT2 and histamine (B1213489) H1 receptors researchgate.netresearchgate.net. Antagonism of the H1 receptor is a particularly strong activity wikipedia.org.

Evaluation of Antidepressant-Like and Anxiolytic-Like Activities

This compound's pharmacological profile, particularly its actions on alpha-2 adrenergic and serotonin (B10506) receptors, suggests potential antidepressant-like and anxiolytic-like activities, similar to mirtazapine wikipedia.orgiiab.mewikipedia.org. Mirtazapine is a well-established antidepressant often used in cases complicated by anxiety or insomnia wikipedia.org. Its antidepressant effects are thought to involve enhanced noradrenergic and serotonergic neurotransmission wikipedia.orgwikipedia.org.

Preclinical evaluation of antidepressant-like activity in animal models commonly employs tests such as the forced swim test or tail suspension test, which assess behavioral despair portico.org. Anxiolytic-like activity can be evaluated using models like the elevated plus maze or the light-dark box test, which measure anxiety-related behaviors portico.org. While direct detailed preclinical data specifically on this compound's antidepressant-like and anxiolytic-like activities in animal models were not extensively detailed in the search results, its mechanism of action as a NaSSA and the known effects of mirtazapine in these areas suggest that such investigations would have been a component of its preclinical characterization wikipedia.orgnih.gov.

Neurochemical and Electrophysiological Studies

Neurochemical and electrophysiological studies are vital for understanding how a compound interacts with the nervous system at a more fundamental level. These studies can elucidate the binding affinities of a drug to various receptors and its effects on neuronal activity.

This compound is known to bind with high affinity to serotonin 5-HT2A and histamine H1 receptors researchgate.nettaylorandfrancis.com. It also acts as an antagonist at alpha-2 adrenergic receptors wikipedia.orgiiab.me. Mirtazapine, containing both enantiomers, shows higher affinity for histamine H1 and serotonin 5-HT2A/2C receptors than for alpha-2 adrenergic receptors in mouse brain tissue researchgate.net. The (S)-(+) enantiomer, this compound, is specifically noted as being responsible for the antagonism of serotonin 5-HT2A and 5-HT2C receptors wikipedia.org.

Electrophysiological studies in animal models or in vitro preparations could investigate the effects of this compound on neuronal firing rates, synaptic transmission, and receptor-mediated signaling pathways. These studies would provide insights into how this compound's receptor interactions translate into changes in neural circuit activity relevant to sleep, mood, and anxiety. While specific detailed findings from preclinical electrophysiological studies of this compound were not prominently featured in the search results, the understanding of its receptor pharmacology provides a basis for predicting its potential electrophysiological effects.

Clinical Efficacy of Esmirtazapine in Therapeutic Applications

Efficacy in Chronic Primary Insomnia

Research into the clinical application of esmirtazapine for chronic primary insomnia has demonstrated notable improvements in sleep parameters. Studies have consistently shown that this compound can enhance both the quantity and quality of sleep in affected individuals. nih.gov

Objective Polysomnographic Measures of Sleep Architecture

Polysomnography (PSG), a comprehensive sleep study, has been a primary tool in evaluating the objective efficacy of this compound on sleep architecture. These studies have provided quantitative data on how the compound affects various stages and aspects of sleep.

Clinical investigations have consistently demonstrated that this compound significantly increases total sleep time (TST) in patients with primary insomnia. In a phase 2, randomized, crossover study, all tested doses of this compound (1.5 mg, 3.0 mg, and 4.5 mg) led to a statistically significant improvement in polysomnography-determined TST of at least 25 minutes compared to placebo. nih.gov A longer-term, 6-week, double-blind, randomized trial also reported significant improvements in TST with both 3.0 mg and 4.5 mg doses of this compound versus placebo. nih.gov Furthermore, a 6-month study assessing patient-reported outcomes found a substantial increase of 48.7 minutes in average nightly TST for the this compound group compared to the placebo group in the final two months of the study. aasm.org

Table 1: this compound's Effect on Polysomnography-Measured Total Sleep Time (TST)

Study Dosage Change in TST vs. Placebo Statistical Significance
Phase 2 Crossover Study nih.gov 1.5 mg, 3.0 mg, 4.5 mg ≥ 25 minutes increase P ≤ 0.001

A significant challenge in insomnia is difficulty maintaining sleep, often characterized by prolonged periods of wakefulness after sleep onset (WASO). Research indicates that this compound is effective in reducing WASO. A 6-week sleep laboratory study identified WASO as the primary endpoint and found a median decrease of 52.0 minutes and 53.6 minutes for the 3.0 mg and 4.5 mg this compound groups, respectively, compared to a 20.5-minute decrease for placebo. nih.gov A phase 2 study also showed that all this compound doses significantly improved polysomnography-measured WASO. nih.gov In a long-term 6-month trial, a decrease in patient-reported WASO of -25.0 minutes was observed with this compound. aasm.org

Table 2: this compound's Effect on Wake Time After Sleep Onset (WASO)

Study Dosage Median Decrease in WASO Statistical Significance vs. Placebo
6-Week Laboratory Trial nih.gov 3.0 mg 52.0 minutes P < 0.0001
6-Week Laboratory Trial nih.gov 4.5 mg 53.6 minutes P < 0.0001

This compound has also been shown to shorten the time it takes to fall asleep, known as sleep latency (SL). In a phase 2 crossover study, the 3.0 mg and 4.5 mg doses of this compound resulted in a significant improvement in latency to persistent sleep as measured by polysomnography. nih.gov A subsequent 6-week trial confirmed these findings, with both 3.0 mg and 4.5 mg doses leading to statistically significant improvements in latency to persistent sleep compared to placebo. nih.gov However, in a longer 6-month study focused on patient-reported outcomes, no statistically significant decreases in SL were observed with this compound versus placebo, suggesting its primary long-term benefit may be in sleep maintenance rather than sleep onset. aasm.org

Subjective Patient-Reported Sleep Outcomes

Beyond objective polysomnographic data, patient-reported outcomes are crucial for understanding the real-world clinical benefit of a hypnotic agent. Studies on this compound have consistently shown a positive impact on patients' subjective perception of their sleep.

In a phase 2 study, patient-reported sleep quality was significantly improved with the 3.0 mg and 4.5 mg doses of this compound compared to placebo. nih.gov A 6-week trial also demonstrated statistically significant improvements in all patient-reported parameters, including sleep quality and satisfaction with sleep duration, for both the 3.0 mg and 4.5 mg doses versus placebo. nih.gov A 2-week outpatient study further corroborated these findings, with all this compound doses (1.5 mg, 3.0 mg, and 4.5 mg) significantly improving patient-reported TST, SL, sleep quality, and satisfaction with sleep duration compared to placebo. researchgate.netresearchgate.net In this study, TST was reported to increase by 30–40 minutes and SL to decrease by approximately 12 minutes across all doses relative to placebo. researchgate.netresearchgate.net A long-term 52-week safety study in elderly outpatients also noted improvements from baseline in patient-reported TST, WASO, and SL. e-jsm.org

Table 3: Summary of Patient-Reported Sleep Outcomes with this compound

Study Duration Key Patient-Reported Outcomes Findings vs. Placebo
Phase 2 Crossover Study nih.gov 2 nights per treatment period Sleep Quality Significant improvement with 3.0 mg and 4.5 mg
6-Week Laboratory Trial nih.gov 6 weeks Sleep Quality, Satisfaction with Sleep Duration Statistically significant improvements with both 3.0 mg and 4.5 mg
2-Week Outpatient Trial researchgate.netresearchgate.net 2 weeks TST, SL, Sleep Quality, Satisfaction with Sleep Duration Statistically significant improvements with 1.5 mg, 3.0 mg, and 4.5 mg
Enhancements in Self-Reported Sleep Quality Investigations

This compound has been the subject of multiple clinical investigations to evaluate its effects on patient-reported sleep quality in individuals with chronic primary insomnia. Research indicates that this compound leads to significant improvements in subjective assessments of sleep.

In a 6-week, double-blind, randomized polysomnography (PSG) study involving non-elderly adults (aged 18-65) with primary insomnia, patient-reported sleep quality was a key secondary endpoint. nih.govnih.gov The results from this trial demonstrated statistically significant improvements in sleep quality for patients treated with this compound compared to those who received a placebo. nih.gov Similarly, a Phase 2 dose-finding study, which was a balanced 4-way crossover study, also found that patient-reported sleep quality improved with this compound. nih.gov

Long-term studies have corroborated these findings. A Phase 3 trial with a 6-month double-blind period and a subsequent open-label extension showed that this compound provided significant improvements in sleep quality compared with a placebo. aasm.orgnih.gov These enhancements in patient-perceived sleep quality were maintained over the long-term study period, suggesting a durable therapeutic effect. aasm.org

Impact on Sleep Satisfaction and Daytime Functioning Research

The impact of this compound on sleep satisfaction and subsequent daytime functioning has been a critical area of investigation. Studies consistently show that alongside improving sleep metrics, this compound also enhances patients' satisfaction with their sleep duration. nih.gov In a 6-week sleep laboratory trial, improvements in patient-reported satisfaction with sleep duration were statistically significant for this compound groups compared to the placebo group. nih.gov

Regarding daytime functioning, the research aims to determine if the hypnotic effects of this compound lead to residual next-day sedation. Most clinical trials report minimal residual daytime effects. nih.govaasm.org For instance, a long-term, 6-month study found no evidence of residual effects on next-day alertness or daytime functioning. nih.gov Another study noted that morning alertness and contentment were not altered after this compound treatment. nih.gov However, it is worth noting that some data indicates a higher incidence of somnolence as an adverse event in patients taking this compound compared to placebo. aasm.orgnih.gov One analysis pointed out that 14.9% of patients treated with this compound reported somnolence compared to 3.5% of those on placebo. aasm.orgnih.gov Despite this, evening questionnaires in one study showed no difference in the duration of daytime naps, though there was a noted reduction in energy and ability to work or function, primarily limited to the first night of treatment periods. nih.gov

Efficacy in Specific Patient Populations

Research in Geriatric Insomnia Cohorts

The efficacy of this compound has been specifically evaluated in the elderly population, a group where insomnia is highly prevalent. A 52-week, double-blind, randomized, Phase 3 study was conducted to assess the long-term safety and efficacy of this compound in elderly outpatients (aged ≥65 years) with chronic primary insomnia. researchgate.nete-jsm.org

In this study, participants received either 1.5 mg or 3.0 mg of this compound. The results showed improvements from baseline in key sleep parameters, including total sleep time (TST), wake time after sleep onset (WASO), and sleep latency (SL). e-jsm.org Importantly, there was no evidence of residual effects on daytime functioning; in fact, alertness at awakening and the self-reported ability to work and function increased from baseline. e-jsm.org These findings suggest that this compound was effective and reasonably well-tolerated in this elderly cohort over a long-term treatment period. e-jsm.orge-jsm.org

Efficacy in Insomnia with Comorbid Conditions (e.g., depression-related sleep disturbances)

This compound is the S(+) enantiomer of mirtazapine (B1677164), an antidepressant known for its sleep-promoting effects, which is often used in patients with major depressive disorder who also experience sleep complaints. nih.govbohrium.comresearchgate.net Mirtazapine has demonstrated efficacy in improving sleep quality, total sleep time, and sleep efficiency in patients with depression. researchgate.netresearchgate.net Given this relationship, this compound's potential utility in managing insomnia with comorbid depression has been an area of interest.

While direct, large-scale trials focusing exclusively on this compound for insomnia in patients with active, comorbid depression are not extensively detailed in the provided search results, the mechanism of action, which involves antagonism of serotonin (B10506) 5-HT2A and histamine (B1213489) H1 receptors, is relevant for sleep disturbances associated with depression. nih.govtaylorandfrancis.com Studies on mirtazapine show that it can improve sleep continuity and architecture in depressed patients, suggesting that a similar mechanism in this compound could be beneficial for this population. researchgate.netresearchgate.net

Efficacy in Vasomotor Symptoms Associated with Menopause Research

This compound has been investigated as a non-hormonal treatment for moderate to severe vasomotor symptoms (VMS), such as hot flushes, associated with menopause. Two identical 12-week, randomized, double-blind, placebo-controlled, Phase III studies (P012 and P013) were conducted to evaluate its efficacy. nih.gov

In these studies, postmenopausal women were randomized to receive either a placebo or this compound. The results showed that this compound significantly reduced the mean daily frequency and severity of moderate to severe VMS compared to placebo at both week 4 and week 12. nih.govresearchgate.net The reduction in the frequency of these symptoms was between 1.4 and 2.2 per day. taylorandfrancis.comnih.gov The data indicated that this compound was generally well tolerated, particularly at lower doses. nih.gov

Table 1: Summary of this compound Efficacy in Vasomotor Symptoms (Phase III Trials)
EndpointResult Compared to PlaceboTimepoints of SignificanceReference
Mean Daily Frequency of Moderate to Severe VMSSignificant reduction (1.4-2.2 fewer symptoms/day)Week 4 and Week 12 taylorandfrancis.comnih.gov
Mean Daily Severity of Moderate to Severe VMSSignificant reductionWeek 4 and Week 12 (dose-dependent) nih.gov

Exploratory Research in Other Potential Therapeutic Areas

Based on the available clinical trial data, the primary focus of this compound research has been on its efficacy as a treatment for insomnia and for vasomotor symptoms associated with menopause. aasm.orgtaylorandfrancis.comnih.gov The compound's mechanism of action, primarily as an antagonist at histamine H1 and serotonin 5-HT2A receptors, lends itself to these applications due to the role of these receptors in sleep-wake regulation and thermoregulation. nih.govtaylorandfrancis.com Beyond these core areas, there is limited published research on the exploratory use of this compound in other potential therapeutic fields.

Table 2: Mentioned Chemical Compounds
Compound Name
Amitriptyline
Doxepin (B10761459)
Endoxifen
Escitalopram
This compound
Eszopiclone
Fluoxetine
Melatonin
Mirtazapine
Paroxetine
Quetiapine
Suvorexant
Tamoxifen
Trazodone
Venlafaxine

Potential for Depression Treatment Beyond Sleep Disturbances

This compound is the (S)-(+)-enantiomer of the established antidepressant mirtazapine. drugbank.comwikipedia.org While the clinical development of this compound was focused on insomnia and vasomotor symptoms associated with menopause before being discontinued, its pharmacological relationship to mirtazapine provides a basis for evaluating its potential antidepressant effects. drugbank.comwikipedia.org Direct clinical trial data assessing the efficacy of this compound as a primary treatment for major depressive disorder (MDD) is not available, as studies on its sleep-promoting effects often excluded patients with a recent history of MDD. nih.gov Therefore, its potential in this area is inferred from its mechanism of action and the extensive clinical data of its parent compound, racemic mirtazapine.

This compound shares a similar pharmacological profile with mirtazapine, which includes antagonist activity at α2-adrenergic receptors and inverse agonist or antagonist activity at serotonin 5-HT2 receptors. drugbank.comtaylorandfrancis.com Specifically, the (S)-(+) enantiomer (this compound) is primarily responsible for the antagonism of the 5-HT2A and 5-HT2C receptors, while both enantiomers contribute to α2-adrenergic receptor blockade. wikipedia.orgmdpi.comnih.gov This mechanism, often described as a noradrenergic and specific serotonergic antidepressant (NaSSA) action for mirtazapine, is believed to underlie its antidepressant effects by increasing the release of norepinephrine (B1679862) and serotonin. nih.govnih.govnih.gov

The clinical efficacy of racemic mirtazapine in MDD is well-documented through numerous controlled trials and meta-analyses. These studies have consistently shown mirtazapine to be a potent antidepressant, superior to placebo and with an efficacy comparable to that of other established antidepressants, including tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). nih.govnih.govmedigraphic.com

A meta-analysis of eight double-blind, controlled clinical trials demonstrated that mirtazapine was superior to placebo for treating patients with major depression accompanied by symptoms of anxiety/agitation or anxiety/somatization. psychiatrist.com In pooled data from placebo-controlled studies, mirtazapine showed sustained antidepressant efficacy from the first week of treatment throughout the study period, as measured by the Hamilton Rating Scale for Depression (HAM-D). nih.gov In comparative trials, mirtazapine's efficacy was found to be equivalent to TCAs such as amitriptyline, clomipramine, and doxepin. nih.govnih.gov

Given that this compound contributes significantly to the 5-HT2 receptor antagonism of the racemic mixture, a key component of its antidepressant mechanism, it is plausible that it could exert antidepressant effects. wikipedia.orgnih.gov However, without dedicated clinical trials for MDD, its efficacy remains theoretical and extrapolated from the robust findings related to mirtazapine.

ComparisonKey FindingSupporting Evidence/Study DetailsCitation
Mirtazapine vs. PlaceboMirtazapine demonstrated statistically significant and sustained improvement in depression scores from week 1 onwards.Meta-analysis of pooled data from placebo-controlled trials assessing changes in Hamilton Rating Scale for Depression (HAM-D) scores. nih.gov
Mirtazapine vs. Tricyclic Antidepressants (TCAs)Equivalent efficacy to TCAs (amitriptyline, clomipramine, doxepin) in improving depression scores.Meta-analysis of comparative studies involving 732 patients showed similarly high response rates: 70% for mirtazapine and 73% for amitriptyline. nih.govnih.gov
Mirtazapine vs. Selective Serotonin Reuptake Inhibitors (SSRIs)Overall efficacy and response rates were not significantly different between mirtazapine and SSRIs.A meta-analysis of 10 reports (1904 patients) found response rates of 67.1% for mirtazapine vs. 62.1% for SSRIs (RR = 1.07, not statistically significant). nih.gov
Onset of Action (Mirtazapine vs. SSRIs)Mirtazapine showed a faster onset of action, with superior response and remission rates at 2 weeks.A meta-analysis of 12 trials showed a statistically significant superiority for mirtazapine over SSRIs at 2 weeks, but not at the end of the 6-12 week treatment period. psychiatrist.com
Mirtazapine in Anxious DepressionSuperior to placebo in reducing symptoms of anxiety/agitation and anxiety/somatization in depressed patients.Meta-analysis of eight randomized, double-blind trials showed a significant reduction in relevant HAM-D anxiety item scores compared to placebo. psychiatrist.com

Clinical Safety and Tolerability Profile of Esmirtazapine

Analysis of Treatment-Emergent Adverse Events

Treatment-emergent adverse events (TEAEs) are adverse events that emerge during treatment with a study drug. In clinical trials of esmirtazapine, a high percentage of participants have reported experiencing at least one AE. e-jsm.orge-jsm.org However, the incidence of AEs leading to discontinuation has generally been low. researchgate.netnih.gov

Incidence and Nature of Common Adverse Events (e.g., somnolence, dizziness, weight gain, dry mouth, fatigue)

Common adverse events reported in clinical trials of this compound include somnolence, dizziness, dry mouth, weight increase, and fatigue. e-jsm.orge-jsm.org Nasopharyngitis and headache have also been frequently reported. e-jsm.orge-jsm.org

In a long-term safety study in elderly outpatients, the most frequent AEs (incidence >10%) were nasopharyngitis, somnolence, dizziness, headache, dry mouth, weight increase, and fatigue. e-jsm.orge-jsm.org Somnolence (26.7% vs. 11.7%), dizziness (14.5% vs. 9.4%), dry mouth (10.7% vs. 7.8%), and weight increase (15.3% vs. 8.6%) occurred more commonly in the 3.0 mg group compared to the 1.5 mg group. e-jsm.orge-jsm.org The majority of cases of somnolence, dizziness, dry mouth, weight increase, and fatigue were considered treatment-related by the investigator. e-jsm.orge-jsm.org Approximately 10% of participants in both the 1.5 mg and 3.0 mg groups experienced AEs of severe intensity, including somnolence, dizziness, dry mouth, and fatigue. e-jsm.orge-jsm.org

In a 2-week study in non-elderly adults, AEs occurred in 25.5–32.8% of patients across different this compound doses (1.5 mg, 3.0 mg, and 4.5 mg), compared with 20.7% with placebo. researchgate.netresearchgate.net The most common AE was somnolence (~10% for this compound and 2% for placebo). researchgate.netresearchgate.net

A 6-month double-blind study in adult outpatients reported somnolence (14.9% vs 3.5% with placebo) and weight gain (17.0% vs 3.5% with placebo) as the most common adverse events occurring with an incidence of at least 2% and at least twice the incidence compared with placebo. nih.gov Increased appetite (9.9% vs 0.9%), dizziness (7.9% vs 3.5%), arthralgia (3.5% vs 1.7%), constipation (2.9% vs 0.0%), restless legs syndrome (2.9% vs 0.9%), hypertension (2.6% vs 0.9%), and increased γ-glutamyl transferase (2.3% vs 0.0%) were also reported with higher incidence in the this compound group compared to placebo in this study. nih.gov

An increase in body weight was observed, with a mean gain of 1.5 kg with this compound compared to 0.6 kg with placebo at the end of the double-blind study, which appeared to plateau after approximately 12 weeks of treatment. nih.gov

Here is a summary of common adverse events reported in clinical trials:

Adverse EventIncidence (Select Studies)
Somnolence>10% e-jsm.orge-jsm.org, ~10% researchgate.netresearchgate.net, 14.9% nih.gov
Dizziness>10% e-jsm.orge-jsm.org, 7.9% nih.gov
Weight Increase/Gain>10% e-jsm.orge-jsm.org, 17.0% nih.gov
Dry Mouth>10% e-jsm.orge-jsm.org
Fatigue>10% e-jsm.orge-jsm.org
Nasopharyngitis>10% e-jsm.orge-jsm.org
Headache>10% e-jsm.orge-jsm.org
Increased Appetite9.9% nih.gov
Arthralgia3.5% nih.gov
Constipation2.9% nih.gov
Restless Legs Syndrome2.9% nih.gov
Hypertension2.6% nih.gov
Increased γ-glutamyl transferase2.3% nih.govnih.gov

Investigation of Hematological Changes (e.g., eosinophilia) and Other Systemic Effects

In clinical studies, elevated eosinophil counts have been noted with this compound. e-jsm.orge-jsm.org In a long-term safety study in elderly outpatients, there were notable increases from baseline in both the percentage of eosinophils and absolute eosinophil counts over the course of the study. e-jsm.org However, none of the abnormally high values were considered to be clinically significant. e-jsm.orge-jsm.orge-jsm.org

Other routine clinical measurements, such as vital signs and electrocardiogram (ECG), have also been assessed in clinical trials. e-jsm.orge-jsm.org No remarkable or clinically relevant changes in laboratory parameters, vital signs, or ECG were observed in a long-term study in elderly outpatients. e-jsm.orge-jsm.org Similarly, another study reported no clinically relevant treatment differences in vital signs, laboratory values, or electrocardiogram. nih.gov A 6-month study noted a small increase in the incidence of participants with a postbaseline increase in fasting glucose and fasting triglycerides, and a small increase in fasting triglycerides over time, but other clinical laboratory results were similar with this compound and placebo. nih.gov No deaths were reported in a 6-month double-blind study, and this compound was not associated with clinically relevant changes in electrocardiogram or vital signs. nih.gov

Post-Treatment Rebound and Withdrawal Phenomena

The potential for rebound insomnia and withdrawal symptoms following discontinuation of this compound treatment has been investigated in clinical trials.

Assessment of Rebound Insomnia Following Discontinuation

Clinical studies have reported no evidence of rebound insomnia following the discontinuation of this compound. researchgate.netnih.govresearchgate.netnih.govnih.govaasm.org In a 2-week study, measures to assess potential adverse effects included rebound insomnia during a single-blind placebo run-out week after treatment ended, and no evidence of rebound insomnia was found. researchgate.netresearchgate.net A 6-month study followed by a 7-day discontinuation period also reported no evidence of rebound insomnia upon treatment discontinuation. nih.govresearchgate.netnih.govaasm.org

Evaluation of Withdrawal Symptoms upon Abrupt Cessation

Clinical trials have indicated no evidence of withdrawal symptoms upon abrupt treatment discontinuation of this compound. nih.govresearchgate.netnih.govaasm.org A study involving a 7-day discontinuation period after 6 months of treatment assessed discontinuation effects with a daily diary, withdrawal symptom questionnaire, and adverse event monitoring, and reported no evidence of withdrawal symptoms. mdpi.com

It is worth noting that mirtazapine (B1677164), the racemic mixture from which this compound is derived, is associated with withdrawal symptoms upon abrupt discontinuation, including dizziness, nausea, insomnia, restlessness, anxiety, and flu-like symptoms. talkspace.comaddictionresource.comconsensus.appnih.gov However, studies specifically on this compound have not reported such phenomena.

Persistence of Next-Day Residual Sedation (Discussion and Comparative Research)

Studies on this compound have generally reported minimal or no evidence of residual daytime effects or next-day residual sedation. researchgate.netnih.govresearchgate.netnih.govnih.govnih.govaasm.orgresearchgate.net In a long-term study in elderly outpatients, there was no evidence of residual effects; alertness at awakening and ability to work/function increased from baseline. e-jsm.orge-jsm.org Another study noted that patient-reported outcomes included improved morning calmness without residual drowsiness.

This compound, being the S-(+)-enantiomer of mirtazapine, has a shorter plasma half-life (~10 hours) compared to racemic mirtazapine (20–40 hours). aasm.orgnih.gov This shorter half-life has been hypothesized to be associated with a reduced risk of next-day residual sedative effects compared to racemic mirtazapine. aasm.orgnih.gov While this speculation seems reasonable, a direct comparative study evaluating the next-day residual sedative effects of this compound and racemic mirtazapine would be required to confirm this. nih.gov

In a study assessing actual driving performance, single and repeated doses of 1.5 mg this compound were generally not associated with residual impairment. d-nb.info A single dose of 4.5 mg this compound was associated with residual impairment that generally resolved after repeated administration. d-nb.info An exploratory analysis in a small group of poor CYP2D6 metabolizers suggested that these individuals may be more sensitive to the impairing effects of this compound on car driving. nih.govd-nb.info

Long-Term Safety and Tolerability in Extended Treatment Regimens

Long-term studies have investigated the safety and tolerability of this compound in extended treatment regimens for chronic primary insomnia. A Phase 3 study and its open-label extension evaluated the efficacy and safety of this compound 4.5 mg over 6 months in adult outpatients nih.govaasm.org. Another long-term safety study focused on elderly outpatients (aged ≥65 years) with chronic primary insomnia, examining doses of 1.5 mg and 3.0 mg over 52 weeks e-jsm.orge-jsm.orge-jsm.org.

In the 6-month double-blind study in adult outpatients, this compound was generally well tolerated nih.govaasm.org. Common adverse events reported included somnolence and weight gain nih.govaasm.org. There was no evidence of residual effects on next-day alertness or daytime functioning, nor were there signs of rebound insomnia or withdrawal symptoms following abrupt treatment discontinuation nih.govaasm.org.

The 52-week study in elderly outpatients similarly found this compound to be reasonably well tolerated e-jsm.orge-jsm.orge-jsm.org. Adverse events were reported by a high percentage of participants in both the 1.5 mg and 3.0 mg groups e-jsm.orge-jsm.org. Discontinuations due to AEs occurred in a notable proportion of participants e-jsm.orge-jsm.org. The most frequent AEs reported in this long-term elderly study included nasopharyngitis, somnolence, dizziness, headache, dry mouth, weight increase, and fatigue e-jsm.orge-jsm.org. Elevated eosinophil counts were observed but were not considered clinically significant e-jsm.orge-jsm.org. No clinically relevant changes in laboratory parameters, vital signs, or ECG were noted e-jsm.orge-jsm.org. The study also indicated no evidence of residual effects, with improvements in alertness and ability to function observed e-jsm.orge-jsm.org.

Data from these studies suggest that this compound's safety and tolerability profile is generally consistent across shorter and longer treatment durations, with no evidence of withdrawal effects or rebound insomnia upon abrupt discontinuation nih.gov.

Pharmacological Interactions of this compound

This compound, being the S-(+)-enantiomer of mirtazapine, shares similar pharmacological targets, including antagonism of α2-adrenergic receptors and inverse agonism at H1 and 5-HT2 receptors drugbank.comnih.govwikipedia.orgiiab.me. These activities suggest a potential for various pharmacological interactions.

Potential Drug-Drug Interaction (DDI) Research

Research into potential drug-drug interactions (DDIs) involving this compound is informed by its metabolic pathways and its activity at various receptors. This compound is metabolized in the liver, with CYP2D6 identified as a key enzyme involved in its metabolism wikipedia.orgiiab.me. This indicates a potential for interactions with drugs that are substrates, inhibitors, or inducers of CYP2D6.

Drug interaction information available suggests potential interactions with a wide range of substances. For instance, the metabolism of this compound can be decreased when combined with certain drugs like acebutolol, acetaminophen, abiraterone, and bupropion (B1668061) drugbank.com. Conversely, its metabolism can be increased by drugs such as adalimumab and canakinumab drugbank.com.

This compound may increase the risk or severity of central nervous system (CNS) depression when combined with other CNS depressants, including benzodiazepines, acetazolamide, agomelatine, and alfentanil drugbank.com. It may also increase the risk or severity of hypertension when combined with certain drugs like aceclofenac, acemetacin, and salbutamol (B1663637) drugbank.com. Additionally, this compound may decrease the antihypertensive activities of drugs such as benazepril, bendroflumethiazide, and captopril (B1668294) drugbank.com.

Interactions potentially increasing the risk or severity of adverse effects have been noted with drugs like acenocoumarol (B605123) and citalopram (B1669093) drugbank.com.

Pharmacodynamic and Pharmacokinetic Interaction Mechanisms

Pharmacodynamic interactions involve the combined effects of drugs on the body's receptors or physiological systems. This compound's antagonism of H1 receptors contributes to its sedative properties wikipedia.orgnih.govtaylorandfrancis.com. Co-administration with other drugs that cause CNS depression or have antihistaminergic effects can lead to additive or synergistic pharmacodynamic effects, potentially increasing sedation or impairment drugbank.com. Its activity at adrenergic and serotonergic receptors also suggests potential pharmacodynamic interactions with other agents affecting these systems drugbank.comnih.govwikipedia.orgiiab.me.

Pharmacokinetic interactions involve how drugs affect each other's absorption, distribution, metabolism, and excretion. The primary mechanism for pharmacokinetic interactions with this compound appears to be related to its metabolism by cytochrome P450 enzymes, particularly CYP2D6 wikipedia.orgiiab.meresearchgate.net. Drugs that inhibit CYP2D6 can decrease the metabolism of this compound, potentially leading to increased plasma concentrations and an elevated risk of dose-related effects. Conversely, CYP2D6 inducers could increase this compound metabolism, potentially reducing its efficacy.

Studies have indicated that individuals with certain CYP2D6 phenotypes, such as poor metabolizers, may be more sensitive to the effects of this compound and potentially exposed to higher drug levels nih.govresearchgate.net. This highlights the importance of considering individual metabolic profiles in understanding potential pharmacokinetic interactions. While CYP2D6 is a major pathway, the metabolism of mirtazapine (of which this compound is an enantiomer) may also be influenced by other enzymes like CYP1A2 and CYP3A4, and potentially CYP3A5 genotypes, suggesting a complex metabolic profile that could be subject to multiple pharmacokinetic interactions researchgate.netwikipedia.org.

Comparative Clinical Research and Translational Implications

Comparative Effectiveness and Safety with Other Pharmacotherapies for Insomnia

Differentiation from Racemic Mirtazapine (B1677164) in Clinical Outcomes

Esmirtazapine is the S-(+)-enantiomer of mirtazapine, which is a racemic mixture of S(+) and R(-) enantiomers wikipedia.orgwikipedia.org. Racemic mirtazapine is primarily indicated for major depressive disorder but possesses sleep-promoting properties, particularly at lower doses, due to its antagonism of histamine (B1213489) H1 and serotonin (B10506) 5-HT2 and 5-HT3 receptors nih.govwikipedia.orgresearchgate.net. This compound shares similar pharmacological actions, including inverse agonist activity at H1 and 5-HT2 receptors and antagonist actions at α2-adrenergic receptors wikipedia.orgiiab.me.

A key difference lies in their pharmacokinetic profiles. This compound has a shorter elimination half-life of approximately 10 hours, whereas the half-life of racemic mirtazapine ranges from 20 to 40 hours e-jsm.orgwikipedia.org. This shorter half-life of this compound was hypothesized to translate into a reduced risk of residual daytime sedation compared to racemic mirtazapine e-jsm.org.

Clinical studies with this compound have demonstrated significant improvements in objective and subjective sleep measures, including increased total sleep time (TST), decreased sleep latency (SL), and reduced wake time after sleep onset (WASO), relative to placebo in non-elderly adults with insomnia e-jsm.orgnih.govaasm.orgresearchgate.net. For instance, a 6-month double-blind study showed a statistically significant increase in average nightly TST of 48.7 minutes for this compound compared to placebo at months 4–6 aasm.org. Patient-reported sleep quality and satisfaction with sleep duration also improved with this compound nih.govaasm.orgresearchgate.net.

While racemic mirtazapine is used off-label for insomnia, and some studies indicate its effectiveness in improving sleep parameters, direct head-to-head comparative trials specifically evaluating the sleep outcomes and next-day effects of this compound versus racemic mirtazapine in individuals with insomnia are limited in the provided search results. However, the pharmacological rationale for developing this compound for insomnia was precisely to potentially offer a better residual effect profile due to its shorter half-life compared to the racemic mixture e-jsm.org.

Comparison with Other Sedative-Hypnotics

The pharmacological landscape for insomnia treatment includes various classes of medications, such as orexin (B13118510) receptor antagonists, benzodiazepine (B76468) receptor agonists (BzRAs), and other antidepressants e-jsm.orgresearchgate.netactaspsiquiatria.es.

Orexin receptor antagonists (ORAs), such as suvorexant and lemborexant, promote sleep by blocking the wakefulness-promoting effects of orexin e-jsm.orgactaspsiquiatria.esscielo.br. Clinical trials have shown ORAs to be effective in improving sleep onset and maintenance, often with minimal residual next-day effects e-jsm.orgscielo.br. A network meta-analysis of randomized controlled trials found that DORAs were associated with improvements in WASO, latency to persistent sleep (LPS), and TST compared to placebo scielo.br. For example, lemborexant 10mg showed a notable reduction in WASO at month 1 scielo.br.

Benzodiazepine receptor agonists, including benzodiazepines (e.g., temazepam, triazolam) and non-benzodiazepine BzRAs (e.g., zolpidem, eszopiclone), enhance GABAergic neurotransmission to promote sedation nih.govresearchgate.netactaspsiquiatria.es. While effective for short-term insomnia, concerns exist regarding their long-term effectiveness, potential for dependency, and impact on sleep architecture (e.g., reductions in N3 and REM sleep) researchgate.netactaspsiquiatria.es.

Other antidepressants, besides mirtazapine, are sometimes used off-label for insomnia, such as low-dose doxepin (B10761459) and trazodone, primarily due to their antihistaminic properties e-jsm.orgnih.govnih.gov. Low-dose doxepin has demonstrated efficacy in improving sleep maintenance, particularly in elderly patients, and is approved for this indication in some regions e-jsm.orgnih.gov. However, its effect may be more pronounced in the latter part of the night nih.gov.

Direct comparative studies of this compound against these specific classes of hypnotics are not extensively detailed in the provided results. However, the mechanism of action of this compound, primarily involving potent antagonism of histamine H1 and 5-HT2A receptors, differentiates it from agents acting solely on GABA receptors or the orexin system wikipedia.orgiiab.me. The clinical trial data for this compound indicate significant improvements in multiple sleep parameters, suggesting a broad impact on sleep architecture, although detailed comparisons of sleep stages (e.g., REM, N3) relative to other hypnotics would require specific polysomnography comparisons that are not fully elaborated in the provided snippets.

Comparative Efficacy Data Summary (Illustrative based on available data)

Based on the available information, a summary of comparative efficacy on Total Sleep Time (TST) from selected studies is presented below. It is important to note that these are from different studies with potentially varying methodologies and patient populations, limiting direct comparisons.

MedicationPatient PopulationStudy DurationChange in TST vs. Placebo (minutes)Assessment MethodSource
This compoundAdult Insomnia6 months+48.7 (at months 4-6)Self-reported aasm.org
This compoundNon-elderly Insomnia2 weeks+30-40 (range across doses)Patient-reported researchgate.net
This compoundNon-elderly Insomnia2 nights≥ +25 (all doses)Polysomnography researchgate.netnih.gov
Suvorexant (20/15mg)Chronic InsomniaLong-termImproved TSTObjective (PSG) scielo.br
Lemborexant (10mg)Chronic Insomnia1 monthImproved TSTObjective (PSG) scielo.br
Doxepin (low-dose)Elderly InsomniaNot specifiedImproved sleep maintenanceNot specified e-jsm.orgnih.gov
Mirtazapine (low-dose)Insomnia Disorder6 weeksStatistically significant improvementInsomnia Severity Index researchgate.netbmj.com

Note: This table is illustrative and based on fragmented data from different studies. Direct comparisons between medications require head-to-head trials with standardized methodologies.

Methodological Advances in this compound Clinical Trials

The clinical development program for this compound incorporated rigorous methodologies to evaluate its efficacy and safety in the treatment of insomnia.

Rigorous Study Designs

This compound clinical trials utilized robust study designs considered standard for evaluating sleep medications. These included:

Randomized Controlled Trials (RCTs): Participants were randomly assigned to receive this compound or placebo, minimizing selection bias e-jsm.orgnih.govaasm.org.

Double-Blind Studies: Neither the participants nor the researchers knew who was receiving the active drug or placebo, reducing observer and participant bias e-jsm.orgnih.govaasm.org.

Placebo-Controlled Studies: Comparison against a placebo group allowed for the determination of the true treatment effect of this compound beyond any placebo response e-jsm.orgnih.govaasm.org.

Crossover Studies: At least one study utilized a crossover design, where participants received different treatments sequentially, allowing for within-subject comparisons researchgate.netnih.gov. This design can be efficient but requires careful consideration of carryover effects.

Long-Term Studies: Some trials extended for several months (e.g., 6 months, 52 weeks) to assess the sustained efficacy and long-term safety of this compound, addressing the chronic nature of insomnia e-jsm.orgnih.govaasm.org.

These designs are considered high-quality methodologies for establishing the efficacy and safety of a new intervention taylorfrancis.comnih.govamazon.com.

Utilization of Polysomnography and Actigraphy in Sleep Assessment

Objective measurement of sleep is crucial in insomnia research. This compound trials employed both polysomnography (PSG) and actigraphy to assess sleep parameters:

Polysomnography (PSG): Considered the gold standard for objective sleep assessment, PSG involves the continuous monitoring of various physiological parameters during sleep, including brain waves (EEG), eye movements (EOG), muscle activity (EMG), and breathing aasm.orgmedrxiv.org. PSG provides detailed information on sleep stages, sleep latency, total sleep time, wake time after sleep onset, and number of awakenings nih.govnih.gov. This compound studies utilized PSG to objectively measure improvements in sleep architecture and continuity researchgate.netnih.govnih.gov.

Actigraphy: This involves wearing a wrist-worn device that measures motor activity, providing an estimation of sleep-wake patterns over extended periods in a participant's natural environment aasm.orgmedrxiv.orgx-mol.net. Actigraphy is useful for assessing typical sleep patterns and variability over multiple nights medrxiv.org. While PSG provides detailed sleep architecture, actigraphy offers ecological validity and is suitable for long-term monitoring medrxiv.org. This compound trials incorporated actigraphy to complement PSG findings and assess real-world sleep improvements x-mol.net.

The combination of both PSG and actigraphy in this compound trials allowed for a comprehensive assessment of both the objective neurophysiological effects on sleep and the real-world impact on sleep patterns.

Translational Research from Preclinical Findings to Clinical Application

Translational research for this compound has focused on bridging the understanding of its pharmacological profile established in preclinical studies to its observed effects in clinical trials, particularly for conditions like insomnia. This compound, the S-(+)-enantiomer of mirtazapine, was investigated based on its distinct pharmacokinetic properties, notably a shorter half-life compared to racemic mirtazapine, which preclinical data suggested could lead to reduced next-day sedation wikipedia.orgnih.gov.

Preclinical studies highlighted this compound's potent antagonistic activity at histamine H₁ and serotonin 5-HT₂A receptors wikipedia.orgnih.gov. These findings provided the mechanistic rationale for its potential as a sleep-promoting agent . The high affinity for the H₁ receptor in preclinical models correlated with the sedative effects observed in subsequent human studies . Similarly, the antagonism of 5-HT₂A receptors, also demonstrated preclinically, was hypothesized to contribute to its effects on sleep architecture and potentially mitigate anxiety, although this aspect was more prominent in the context of its parent compound, mirtazapine droracle.ai. While this compound also exhibits weaker antagonism at α₂-adrenergic receptors compared to mirtazapine, the focus of its translational path towards insomnia treatment primarily leveraged the H₁ and 5-HT₂A receptor interactions .

Clinical trials were designed to evaluate the efficacy of this compound in patients with primary insomnia, building upon the preclinical mechanistic insights. Studies investigated its effects on key sleep parameters such as total sleep time (TST), sleep latency (SL), and wake time after sleep onset (WASO) nih.govresearchgate.netnih.govresearchgate.net.

Detailed research findings from clinical trials demonstrated the translation of preclinical observations into significant improvements in sleep parameters in humans. For instance, a phase 3 randomized, double-blind, placebo-controlled study involving adults with chronic insomnia showed a significant increase in average nightly TST for this compound compared to placebo over a 6-month period nih.govresearchgate.netaasm.org. Specifically, an increase of 48.7 minutes in average nightly TST was observed at months 4-6 (95% confidence interval, 35.0-62.5; P < .0001) nih.govresearchgate.net.

Another study in non-elderly adults with primary insomnia demonstrated that this compound significantly improved TST, SL, sleep quality, and satisfaction with sleep duration versus placebo over two weeks researchgate.netresearchgate.net. Relative to placebo, TST increased by 30–40 minutes and SL decreased by approximately 12 minutes across different doses researchgate.netresearchgate.net. The highest dose (4.5 mg) also led to a significant reduction in WASO and the number of awakenings researchgate.netresearchgate.net.

These clinical results align with the preclinical understanding of this compound's mechanism of action, where H₁ receptor antagonism promotes sedation and sleep initiation, and 5-HT₂A antagonism may influence sleep maintenance and quality droracle.ai. The observed improvements in TST, SL, and WASO in clinical settings reflect the translation of these receptor-level effects into measurable improvements in sleep architecture and continuity nih.govresearchgate.netnih.govresearchgate.net.

The translational path also considered the pharmacokinetic advantage suggested by preclinical data – the shorter half-life wikipedia.orgnih.gov. Clinical trials assessed potential residual effects on next-day alertness and daytime functioning, aiming to confirm whether the shorter half-life in humans, as predicted by preclinical findings, would translate to a reduced risk of carryover sedation compared to its parent compound nih.govnih.govresearchgate.net. While some studies reported no evidence of residual effects on next-day alertness or daytime functioning, the interpretation of this finding has been subject to discussion nih.govnih.govresearchgate.netnih.gov.

The following table summarizes key efficacy findings from clinical trials, illustrating the translational outcomes from preclinical mechanistic understanding:

Clinical Study TypePatient PopulationDurationKey Efficacy Endpoint (vs. Placebo)FindingCitation
Phase 3, Randomized, Double-Blind, Placebo-ControlledAdults with Chronic Insomnia6 MonthsAverage Nightly Total Sleep Time+48.7 minutes at Months 4-6 (P < .0001) nih.govresearchgate.net
Randomized, Double-Blind, Placebo-ControlledNon-Elderly Adults with Primary Insomnia2 WeeksTotal Sleep Time+30–40 minutes researchgate.netresearchgate.net
Randomized, Double-Blind, Placebo-ControlledNon-Elderly Adults with Primary Insomnia2 WeeksSleep Latency-~12 minutes researchgate.netresearchgate.net
Randomized, Double-Blind, Placebo-ControlledNon-Elderly Adults with Primary Insomnia2 WeeksWake After Sleep Onset (4.5 mg dose)Significant reduction researchgate.netresearchgate.net

This translational research pathway, from identifying the specific receptor affinities and pharmacokinetic profile in preclinical studies to evaluating the resulting sleep improvements in clinical trials, demonstrates the application of basic scientific understanding to clinical investigation for this compound in the context of insomnia.

Future Directions and Unanswered Questions in Esmirtazapine Research

Exploration of Novel Therapeutic Indications and Patient Subpopulations

Esmirtazapine was primarily studied for chronic primary insomnia and vasomotor symptoms. wikipedia.orgiiab.memedpath.com However, its mechanism of action, particularly its potent antagonism of H1 and 5-HT2A receptors, suggests potential in other conditions where these pathways are implicated. taylorandfrancis.com Given its serotonergic activity, there is potential for exploration in treating depression-related sleep disturbances. Future research could investigate its efficacy and safety in specific patient subpopulations not extensively studied, such as those with comorbid insomnia alongside anxiety or depression, as these patients were excluded from some trials. researchgate.nete-jsm.org Studies in elderly populations have been conducted, but further research in various age groups and those with different underlying health conditions could provide a more comprehensive understanding of its utility. researchgate.nete-jsm.org

In-Depth Mechanistic Studies on Long-Term Effects

While some long-term studies of up to 6 months have been conducted, providing data on sustained efficacy and tolerability, more in-depth mechanistic studies are needed to fully understand the long-term effects of this compound at a molecular and cellular level. nih.govnih.gov This includes further investigation into its impact on neurotransmitter systems beyond the immediate effects on H1, 5-HT2, and α2-adrenergic receptors. Understanding potential neuroadaptive changes, receptor regulation, and downstream signaling pathways over extended treatment periods could provide valuable insights into its therapeutic profile and potential long-term outcomes.

Genetic Biomarker Research for Personalized Therapeutic Approaches

Research has indicated that this compound is subject to CYP2D6 polymorphism, with poor metabolizers potentially experiencing a longer half-life and increased sensitivity to its effects. wikipedia.orgd-nb.infonih.gov This highlights the potential for genetic biomarker research to personalize therapeutic approaches. Identifying genetic variants that influence the pharmacokinetics and pharmacodynamics of this compound could help predict individual responses, optimize dosing, and potentially mitigate adverse effects. mdpi.comnih.govdergipark.org.tr Future studies could focus on identifying specific genetic markers that correlate with treatment response or the likelihood of experiencing certain effects, paving the way for a more personalized medicine approach. emjreviews.combiovariance.com

Real-World Evidence Generation and Post-Marketing Surveillance

Although this compound's clinical development was halted, generating real-world evidence (RWE) and conducting post-marketing surveillance for similar compounds or if development were to resume would be crucial. inspireresearch.comnih.govfda.govarbormetrix.com RWE, derived from sources like electronic health records, registries, and patient-generated data, can provide valuable insights into the usage, effectiveness, and safety of a compound in routine clinical practice across diverse patient populations. nih.govfda.gov Post-marketing surveillance is an active, ongoing process that helps detect adverse events or risks that may not have been apparent in controlled clinical trials. arbormetrix.com Such studies could offer a broader understanding of this compound's profile in a less controlled setting.

Advanced Neuroimaging and Neurophysiological Investigations

Advanced neuroimaging techniques (such as fMRI, PET) and neurophysiological investigations (like EEG, polysomnography) could provide deeper insights into how this compound affects brain function and sleep architecture. aasm.orgbiorxiv.orgscnlab.com While polysomnography has been used in clinical trials to assess sleep parameters, more detailed analyses of sleep stages, arousals, and brain activity patterns could elucidate the specific neurophysiological mechanisms underlying its sleep-promoting effects. researchgate.netnih.gov Neuroimaging could help identify the brain regions and networks modulated by this compound, potentially revealing biomarkers of response or providing a better understanding of its impact on sleep-wake regulation and other brain functions.

Q & A

Q. What is the pharmacological rationale for selecting esmirtazapine over racemic mirtazapine in insomnia research?

this compound, the S(+)-enantiomer of mirtazapine, is preferred due to its shorter elimination half-life (~10 hours vs. 20–40 hours for racemic mirtazapine), reducing risks of residual daytime sedation. Preclinical studies highlight its potent antagonism of histamine H1 and 5-HT2A receptors, which promotes sleep initiation and maintenance without prolonged next-day effects. Methodologically, enantiomer-specific pharmacokinetic (PK) profiling using chiral chromatography (e.g., CHIRALPAK® columns) ensures accurate quantification in early-phase trials .

Q. How do CYP2D6 genetic polymorphisms influence this compound pharmacokinetics, and what methodologies assess this variability?

CYP2D6 poor metabolizers (PMs) exhibit ~50% lower clearance of this compound compared to extensive metabolizers (EMs), leading to doubled drug exposure. Population PK models (e.g., NONMEM VI) incorporating CYP2D6 phenotype data from 104 healthy volunteers (2,910 plasma samples) quantify covariate effects. Nonparametric bootstrap validation and visual predictive checks ensure model robustness, while dose-proportionality analyses confirm linear PK behavior .

Q. What experimental designs are recommended for evaluating this compound’s residual cognitive effects?

Double-blind, placebo-controlled crossover trials with standardized driving tests (e.g., measuring standard deviation of lateral position, SDLP) assess acute and chronic dosing effects. For example, 32 healthy volunteers received 1.5 mg or 4.5 mg this compound nightly, with driving performance evaluated 9–11 hours post-dose. Repeated-measures ANOVA and post-hoc Tukey tests analyze dose- and time-dependent changes, while subgroup analyses explore CYP2D6 metabolic status .

Advanced Research Questions

Q. How can population PK models integrate CYP2D6 genotyping to optimize this compound dosing in heterogeneous populations?

Covariate-driven models assign differential clearance rates based on CYP2D6 activity scores (e.g., PMs: 0; EMs: 1–2). Monte Carlo simulations predict exposure thresholds for efficacy (e.g., ≥80% H1 receptor occupancy) and safety (e.g., SDLP <2.4 cm). Sensitivity analyses identify critical covariates, while Bayesian forecasting tailors doses using sparse PK sampling in late-phase trials .

Q. What statistical approaches resolve contradictions between acute vs. chronic this compound effects on driving performance?

Mixed-effects models with time-dependent covariates distinguish transient H1 receptor antagonism (acute impairment at 4.5 mg) from adaptive tolerance (e.g., receptor downregulation after 7-day dosing). Exploratory analyses in CYP2D6 PMs (n=7) use nonparametric Wilcoxon tests to detect subgroup-specific sensitivity. Meta-regression of pooled data from 3 trials quantifies dose-exposure-response relationships .

Q. How should long-term safety studies of this compound in elderly insomnia patients address tolerance and residual sedation?

Randomized 52-week trials (e.g., n=200 elderly participants) employ serial polysomnography and morning vigilance tests (e.g., digit symbol substitution). Kaplan-Meier analyses evaluate tolerance development, while logistic regression identifies predictors of adverse events (AEs). Predefined stopping rules monitor neutropenia incidence (reported in mirtazapine studies), with biannual DSMB reviews .

Q. What chiral separation techniques ensure reliable this compound enantiomer quantification in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., CHIRALPAK® IK-3) achieves baseline resolution (Rs >1.5) for S(+)- and R(-)-enantiomers. Method validation includes linearity (1–100 ng/mL), precision (CV <15%), and recovery (>90%). Large particle sizes (5 µm) and mobile phase optimization (e.g., hexane:ethanol:diethylamine) balance resolution and analysis time .

Methodological Considerations

  • Data Contradiction Analysis : Use sensitivity analyses and subgroup stratification (e.g., CYP2D6 phenotype) to dissect confounding factors in PK/PD discordance .
  • Exposure-Response Modeling : Link population PK outputs to efficacy endpoints (e.g., sleep latency reduction) via Emax models, adjusting for covariates like age and renal function .
  • Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify long-term safety trials in vulnerable populations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.